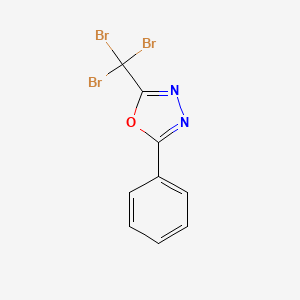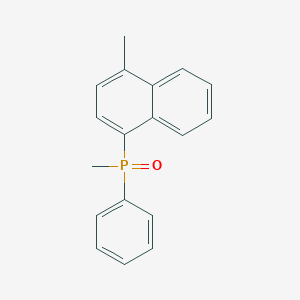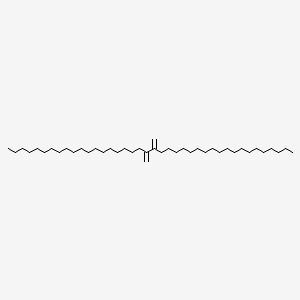
20,21-Dimethylidenetetracontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20,21-Dimethylidenetetracontane is a long-chain hydrocarbon with the molecular formula C42H84 It is a derivative of tetracontane, characterized by the presence of two methylidene groups at the 20th and 21st positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20,21-Dimethylidenetetracontane typically involves the alkylation of tetracontane. One common method is the Friedel-Crafts alkylation, where tetracontane reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
20,21-Dimethylidenetetracontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions often use halogen sources like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Cl2 or Br2 with UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
20,21-Dimethylidenetetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
作用機序
The mechanism of action of 20,21-Dimethylidenetetracontane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The exact pathways and molecular targets are still under investigation, but its effects are thought to be mediated through alterations in membrane dynamics and interactions with hydrophobic regions of proteins.
類似化合物との比較
Similar Compounds
Tetracontane: A straight-chain hydrocarbon with the formula C40H82.
Hexadecane: A shorter-chain hydrocarbon with the formula C16H34.
Octadecane: Another shorter-chain hydrocarbon with the formula C18H38.
Uniqueness
20,21-Dimethylidenetetracontane is unique due to the presence of methylidene groups, which impart distinct chemical and physical properties compared to its straight-chain counterparts. These structural modifications can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
特性
CAS番号 |
92882-25-2 |
|---|---|
分子式 |
C42H82 |
分子量 |
587.1 g/mol |
IUPAC名 |
20,21-dimethylidenetetracontane |
InChI |
InChI=1S/C42H82/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(3)42(4)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h3-40H2,1-2H3 |
InChIキー |
RGDHWVQFRRMXNN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=C)C(=C)CCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)
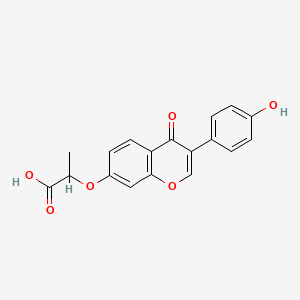
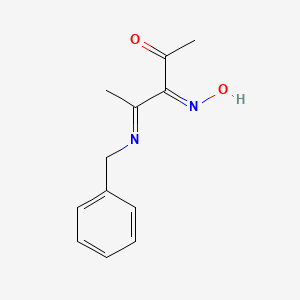
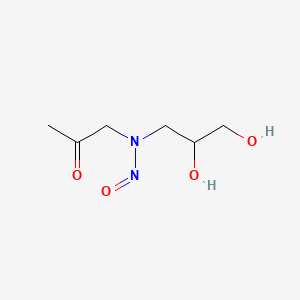
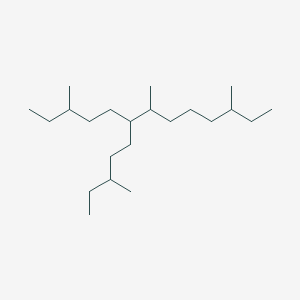
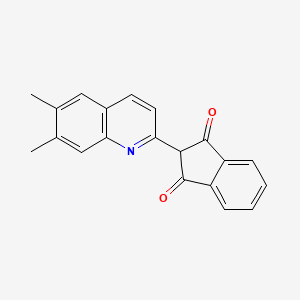

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
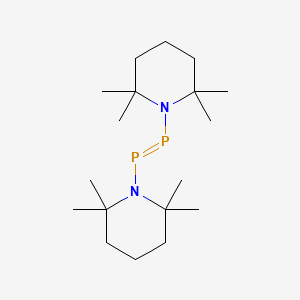
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
